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Compound of Interest

7-Hydroxy-5,8-
Compound Name: _
dimethoxyflavanone

Cat. No.: B113442

Audience: Researchers, scientists, and drug development professionals.
Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a flavonoid derivative with potential applications in
medicinal chemistry and drug development. This document provides a detailed protocol for its
laboratory-scale synthesis. The synthetic strategy involves a three-step process commencing
with the preparation of a key acetophenone intermediate, followed by a Claisen-Schmidt
condensation to form a chalcone, and subsequent intramolecular cyclization to yield the target
flavanone. This protocol is designed to be a comprehensive guide for researchers, offering
detailed methodologies, data presentation, and a visual workflow.

Overall Reaction Scheme

The synthesis of 7-Hydroxy-5,8-dimethoxyflavanone is proposed to proceed via the following
three main stages:

o Synthesis of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3) from 2',4',6'-
trihydroxyacetophenone (1).

o Claisen-Schmidt condensation of the acetophenone intermediate (3) with benzaldehyde (4)
to form 2',4'-dihydroxy-3',6'-dimethoxychalcone (5).
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 Intramolecular cyclization of the chalcone intermediate (5) to afford the final product, 7-

Hydroxy-5,8-dimethoxyflavanone (6).

Experimental Protocols

Step 1: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3)

This step involves the regioselective dimethylation of commercially available 2',4',6'-

trihydroxyacetophenone (phloracetophenone). Achieving selective methylation at the 3' and 6'

positions can be challenging and may yield a mixture of products. The following protocol is a

general approach; optimization may be required.

Materials and Reagents:

Reagent/Material Grade Supplier
2‘,4‘,6" . .

) Reagent Grade, =298% Sigma-Aldrich
Trihydroxyacetophenone (1)
Dimethyl sulfate (DMS) ReagentPlus®, =299% Sigma-Aldrich

Anhydrous Potassium
Carbonate (K2CO3)

ACS Reagent, 299%

Fisher Scientific

Acetone ACS Grade VWR Chemicals
Hydrochloric Acid (HCI), 1M ACS Grade J.T. Baker

Ethyl acetate ACS Grade EMD Millipore
Anhydrous Sodium Sulfate ACS Grade Sigma-Aldrich

(NazS0a4)

Procedure:

e To a solution of 2',4",6'-trihydroxyacetophenone (1) (10.0 g, 59.5 mmol) in 250 mL of

anhydrous acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate

(24.7 g, 178.5 mmol).
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Stir the suspension vigorously at room temperature for 30 minutes under an inert
atmosphere (e.g., nitrogen or argon).

Cool the mixture to 0 °C using an ice bath.

Slowly add dimethyl sulfate (11.2 mL, 119 mmol, 2.0 equivalents) dropwise over 30 minutes,
ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

After completion, cool the reaction mixture to room temperature and filter off the potassium
carbonate.

Evaporate the acetone under reduced pressure.

To the residue, add 150 mL of water and acidify to pH 3-4 with 1M HCI.

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium
sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of
hexane and ethyl acetate to isolate the desired 2',4'-dihydroxy-3',6'-dimethoxyacetophenone

3).
Step 2: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone (5)

This step involves the base-catalyzed Claisen-Schmidt condensation of the synthesized
acetophenone with benzaldehyde.

Materials and Reagents:
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Reagent/Material Grade Supplier
2',4'-dihydroxy-3',6'- )
) Synthesized above
dimethoxyacetophenone (3)
Benzaldehyde (4) ACS Reagent, 299% Sigma-Aldrich

Potassium Hydroxide (KOH)

ACS Reagent, =285%

Fisher Scientific

Ethanol (95%)

ACS Grade

VWR Chemicals

Hydrochloric Acid (HCI), 2M

ACS Grade

J.T. Baker

Procedure:

e Dissolve 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3) (5.0 g, 23.6 mmol) and
benzaldehyde (4) (2.9 mL, 28.3 mmol, 1.2 equivalents) in 100 mL of 95% ethanol in a 250

mL round-bottom flask.

e Prepare a 50% (w/v) aqueous solution of potassium hydroxide.

e Cool the ethanolic solution of the reactants to O °C in an ice bath.

e Slowly add the KOH solution (20 mL) to the reaction mixture with constant stirring.

» Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate

may be observed. Monitor the reaction by TLC.

» Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed

ice.

 Acidify the mixture to pH 4-5 with 2M HCI. A yellow precipitate of the chalcone should form.

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is
neutral.

Dry the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) in a vacuum oven. The product can
be used in the next step without further purification or can be recrystallized from ethanol if
necessary.
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Step 3: Synthesis of 7-Hydroxy-5,8-dimethoxyflavanone (6)

This final step is the acid-catalyzed intramolecular cyclization of the chalcone to the flavanone.

Materials and Reagents:

Reagent/Material Grade Supplier

2'4'-dihydroxy-3',6'-

] Synthesized above -
dimethoxychalcone (5)

Ethanol ACS Grade VWR Chemicals

Concentrated Sulfuric Acid ] )
ACS Reagent, 95-98% Sigma-Aldrich

(H2S04)

Sodium Bicarbonate ) S

) ACS Grade Fisher Scientific

(NaHCO:3) solution, saturated

Ethyl acetate ACS Grade EMD Millipore

Anhydrous Sodium Sulfate ) )
ACS Grade Sigma-Aldrich

(NazS0a4)

Procedure:

e Dissolve the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) (4.0 g, 13.3 mmol) in 150 mL
of ethanol in a 250 mL round-bottom flask.

e Add a few drops (approximately 0.5 mL) of concentrated sulfuric acid to the solution.

o Heat the mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the
chalcone by TLC.

o After completion, cool the reaction mixture to room temperature and neutralize by slowly
adding a saturated solution of sodium bicarbonate until effervescence ceases.

» Remove the ethanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3 x 75 mL).
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o Combine the organic extracts, wash with brine (1 x 75 mL), and dry over anhydrous sodium

sulfate.

« Filter and concentrate the solvent under reduced pressure to yield the crude flavanone.

e Purify the crude 7-Hydroxy-5,8-dimethoxyflavanone (6) by column chromatography on

silica gel using a hexane/ethyl acetate solvent system, followed by recrystallization from a

suitable solvent (e.g., ethanol or methanol).

Quantitative Data Summary

Molecul Molecul .
. Theoreti
Starting ar Amount Moles ar .
Step . . Product . cal Yield
Material Weight( (g) (mmol) Weight (
(9)
g/mol ) g/mol )
2'4'-
2'.4'6'- dihydroxy
Trihydrox -3',6'-
1 168.15 10.0 59.5 _ 212.20 12.6
yacetoph dimethox
enone yacetoph
enone
2'4'- 2'4'-
dihydroxy dihydroxy
-3'.,6"- -3'.6"-
2 . 212.20 5.0 23.6 . 300.31 7.1
dimethox dimethox
yacetoph ychalcon
enone e
2'4'- 7-
dihydroxy Hydroxy-
-3',6"- 5,8-
3 _ 300.31 4.0 13.3 _ 300.31 4.0
dimethox dimethox
ychalcon yflavanon
e e

Note: Actual yields will vary and should be determined experimentally.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b113442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Expected Product Characterization

7-Hydroxy-5,8-dimethoxyflavanone (6):

Appearance: Pale yellow solid.

e Molecular Formula: C17H160s

» Molecular Weight: 300.31 g/mol

¢ Mass Spectrometry (ESI-MS): Expected m/z: 301.10 [M+H]*, 299.09 [M-H]~.

e 1H NMR (500 MHz, CDCIs): Expected chemical shifts (8, ppm): ~7.3-7.5 (m, 5H, B-ring
protons), ~6.2 (s, 1H, H-6), ~5.4 (dd, 1H, H-2), ~3.9 (s, 3H, OCHs), ~3.8 (s, 3H, OCHs), ~3.0
(dd, 1H, H-3a), ~2.8 (dd, 1H, H-3b). The phenolic proton signal may be broad and its position
concentration-dependent.

e 13C NMR (125 MHz, CDCIs): Expected chemical shifts (8, ppm): ~190 (C-4), ~160-150
(quaternary carbons of A-ring), ~140-125 (B-ring carbons), ~95 (C-6), ~80 (C-2), ~60
(OCHs), ~45 (C-3).

Visual Workflow
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Reaction Steps
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Caption: Synthetic workflow for 7-Hydroxy-5,8-dimethoxyflavanone.

 To cite this document: BenchChem. [Application Note: Laboratory Scale Synthesis of 7-
Hydroxy-5,8-dimethoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113442#laboratory-scale-synthesis-protocol-for-7-
hydroxy-5-8-dimethoxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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